

#### Calanolide A Phase I clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Calanolide |           |
| Cat. No.:            | B8761490   | Get Quote |

An In-depth Technical Guide to Calanolide A Phase I Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Phase I clinical trial results for **Calanolide** A, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The data herein is compiled from foundational studies conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy human subjects.

#### Safety and Tolerability

The initial Phase I clinical program for (+)-**Calanolide** A involved single and multiple escalating dose studies in healthy, HIV-negative volunteers. The compound was found to have a favorable safety profile.

#### Single-Dose Study Findings

In a study involving 47 healthy subjects who received single doses of 200, 400, 600, or 800 mg, the toxicity of (+)-**Calanolide** A was minimal.[1] A total of 110 adverse events were reported, with 101 classified as mild (grade 1).[2] The most frequently reported adverse events are summarized in the table below. These events were generally not dose-related.[1] Dizziness, though reported by 51% of subjects, was often temporally related to phlebotomy rather than the drug itself.[1][2]

Table 1: Adverse Events in Single-Dose Phase I Trial (Across All Dose Groups)



| Adverse Event                      | Relationship to Study Drug    |  |
|------------------------------------|-------------------------------|--|
| Dizziness                          | Considered Possibly Related   |  |
| Taste Perversion (Oily Aftertaste) | Considered Probably Related   |  |
| Headache                           | Considered Probably Related   |  |
| Eructation (Belching)              | Considered Probably Related   |  |
| Nausea                             | Reported, Relationship Varied |  |

| Dyspepsia | Considered Probably Related |

Source: Compiled from data in Creagh et al., 2001.[1][2]

#### **Multiple-Dose Study Findings**

In a multiple-dose study, all adverse events were reported as mild to moderate in intensity and were transient. The most common events were consistent with the single-dose study, including headache, dizziness, nausea, and taste perversion. No dose-related pattern in the incidence of adverse events was observed.[1]

#### **Pharmacokinetic Profile**

The pharmacokinetic properties of (+)-**Calanolide** A were characterized following single and multiple oral doses.

#### **Single-Dose Pharmacokinetics**

Following administration of single doses (200, 400, 600, and 800 mg), (+)-**Calanolide** A was rapidly absorbed.[1] Plasma concentrations were variable among subjects; however, the mean maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) increased proportionately with the dose.[1][3] The terminal-phase half-life (t½) could be reliably calculated only for the highest dose group due to intrasubject variability at lower doses. [1][2]

Table 2: Summary of Single-Dose Pharmacokinetic Parameters for (+)-Calanolide A



| Parameter    | 200 mg Cohort                              | 400 mg Cohort                              | 600 mg Cohort                              | 800 mg Cohort                              |
|--------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|--------------------------------------------|
| Tmax (hours) | 2.4 - 5.2<br>(Range across<br>all cohorts) |
| Cmax         | Increased proportionately with dose        |
| AUC          | Increased<br>proportionately<br>with dose  | Increased proportionately with dose        | Increased proportionately with dose        | Increased proportionately with dose        |

|  $t\frac{1}{2}$  (hours) | Not Calculated (Variability) | Not Calculated (Variability) | Not Calculated (Variability) | ~20 |

Source: Data derived from narrative descriptions in Creagh et al., 2001.[1][2]

Other key pharmacokinetic characteristics include:

- Protein Binding: Greater than 97%.[2][4]
- Metabolism: Primarily hepatic, mediated by the CYP3A4 isoform.[2][4]

#### **Multiple-Dose Pharmacokinetics**

The multiple-dose study (involving doses up to 800 mg twice daily for 5 days) revealed highly variable plasma levels. Notably, there was no accumulation of the parent compound over the 5-day period; the AUC on day 5 was approximately half of that seen on day 1.[1]

# Experimental Protocols Study Design (Single-Dose Trial)

The initial Phase I study was a single-dose, dose-escalation trial in healthy, HIV-negative volunteers.[2]



- Cohorts: Four successive cohorts received single oral doses of 200, 400, 600, and 800 mg
   of (+)-Calanolide A.[2]
- Blinding: The study was double-blind and placebo-controlled.
- Food Effect: Subjects in the 400 mg and 600 mg cohorts were randomized to receive the drug under either fed or fasting conditions to assess the effect of food on absorption.[2]

## **Drug Formulation and Administration**

- Formulation: (+)-**Calanolide** A was supplied in 100 mg translucent, soft gelatin capsules formulated in a sesame oil-based vehicle. Matching placebo capsules contained the vehicle alone.
- Administration: The study drug was administered with 100 to 150 mL of water.[2]

#### **Pharmacokinetic Sampling and Analysis**

- Blood Collection: Blood samples for pharmacokinetic analysis were collected via an indwelling catheter or direct venipuncture. Catheter patency was maintained with a saline flush; heparin was not permitted.[2]
- Sampling Schedule:
  - Cohorts 1-3 (200, 400, 600 mg): Samples were collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.
  - Cohort 4 (800 mg): The above schedule was used with additional samples drawn at 32,
     36, and 48 hours post-dose.[2]
- Bioanalytical Method: Plasma concentrations of (+)-Calanolide A were determined using a
  validated high-performance liquid chromatography (HPLC) method. The assay had a
  quantifiable range of 12.5 to 800 ng/mL.[2]

#### **Safety Monitoring**

Safety was the primary outcome measure and was evaluated through:



- · Adverse event reporting.
- Measurements of vital signs.
- Clinical laboratory values (chemistry, hematology, lipase).
- Physical examinations.
- 12-lead electrocardiograms (ECGs).[2]

## Visualizations: Mechanism and Workflows Mechanism of Action of Calanolide A

**Calanolide** A is an NNRTI that uniquely inhibits HIV-1 reverse transcriptase (RT) by binding to one of two distinct sites on the enzyme, a property not observed with other NNRTIs.[2][4] This dual-site inhibition mechanism disrupts the conversion of viral RNA into DNA, halting the viral replication process.[5]



Click to download full resolution via product page

Caption: Mechanism of **Calanolide** A inhibiting HIV-1 Reverse Transcriptase.



### **Experimental Workflow for Single-Dose Phase I Trial**

The workflow diagram illustrates the progression of a subject through the single-dose clinical trial, from screening to the final follow-up visit.





Click to download full resolution via product page

Caption: Subject workflow in the single-dose Phase I Calanolide A trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and pharmacokinetics of single doses of (+)-calanolide a, a novel, naturally occurring nonnucleoside reverse transcriptase inhibitor, in healthy, human immunodeficiency virus-negative human subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calanolide A Wikipedia [en.wikipedia.org]
- 5. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Calanolide A Phase I clinical trial results]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8761490#calanolide-a-phase-i-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com